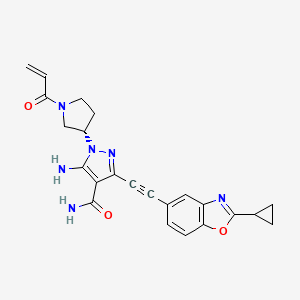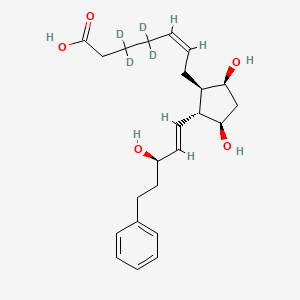
Reynoutrin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reynoutrin-d3, also known as quercetin-3-xyloside, is a flavonoid compound derived from plants such as strawberries and guava. It is recognized for its antioxidant, anti-inflammatory, and antiviral properties. This compound has shown potential in improving ischemic heart failure by targeting specific proteins in the heart tissue .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Reynoutrin-d3 can be synthesized through the glycosylation of quercetin. The process involves the reaction of quercetin with a sugar donor, such as xylopyranosyl bromide, in the presence of a catalyst like silver carbonate. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound involves the extraction of the compound from natural sources, such as plants. The extraction process includes steps like maceration, filtration, and purification using techniques like high-performance liquid chromatography. The extracted compound is then crystallized to obtain pure this compound .
Análisis De Reacciones Químicas
Types of Reactions
Reynoutrin-d3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride are used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroquercetin derivatives.
Substitution: Alkylated or acylated quercetin derivatives.
Aplicaciones Científicas De Investigación
Reynoutrin-d3 has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying flavonoid chemistry and reactions.
Biology: Investigated for its role in cellular antioxidant mechanisms.
Medicine: Explored for its potential in treating ischemic heart failure, inflammation, and viral infections.
Industry: Used in the development of natural antioxidants for food and cosmetic products
Mecanismo De Acción
Reynoutrin-d3 exerts its effects primarily through the up-regulation of S100 calcium-binding protein A1 (S100A1). This protein plays a crucial role in cardiac function by regulating calcium homeostasis and contractility. By increasing the expression of S100A1, this compound helps improve cardiac function, reduce oxidative stress, and inhibit inflammation. It also down-regulates matrix metallopeptidases and the transcriptional activity of nuclear factor kappa-B, which are involved in tissue remodeling and inflammation .
Comparación Con Compuestos Similares
Reynoutrin-d3 is similar to other flavonoids like quercetin, kaempferol, and rutin. it is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it more effective in certain biological applications compared to its analogs .
List of Similar Compounds
- Quercetin
- Kaempferol
- Rutin
- Isoquercetin
- Myricetin
Propiedades
Fórmula molecular |
C20H18O11 |
|---|---|
Peso molecular |
437.4 g/mol |
Nombre IUPAC |
5,7-dihydroxy-2-(2,3,6-trideuterio-4,5-dihydroxyphenyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C20H18O11/c21-8-4-11(24)14-13(5-8)30-18(7-1-2-9(22)10(23)3-7)19(16(14)27)31-20-17(28)15(26)12(25)6-29-20/h1-5,12,15,17,20-26,28H,6H2/t12-,15+,17-,20+/m1/s1/i1D,2D,3D |
Clave InChI |
PZZRDJXEMZMZFD-QBIWAXQISA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)O[C@H]4[C@@H]([C@H]([C@@H](CO4)O)O)O)[2H])O)O)[2H] |
SMILES canónico |
C1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC(=C(C=C4)O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,8S,9R,10R,13R,14S,17R)-17-[(2R,5R)-5-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxy-6-methylheptan-2-yl]-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-11-one](/img/structure/B12415900.png)













